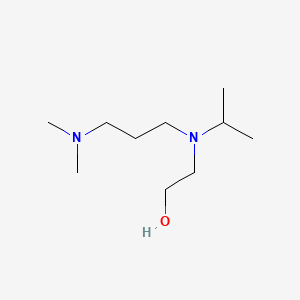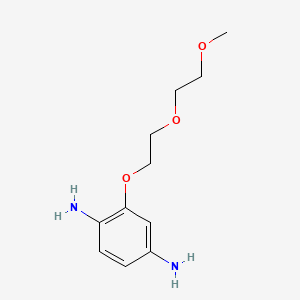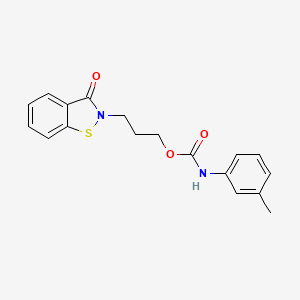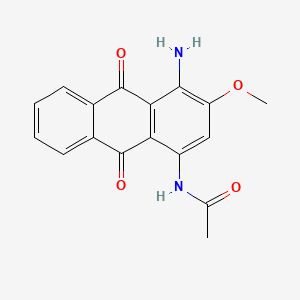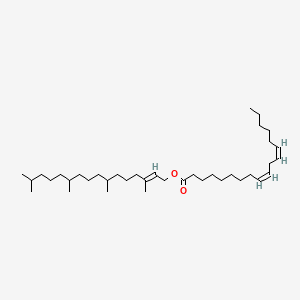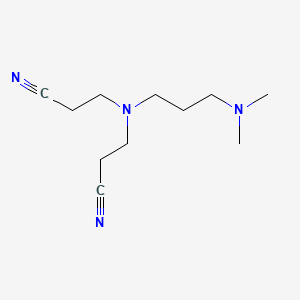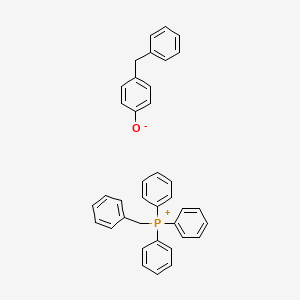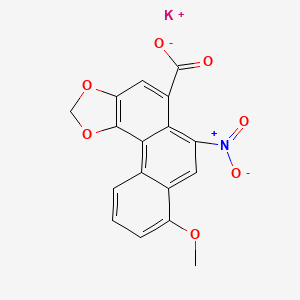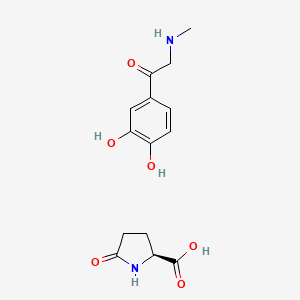![molecular formula C10H18S B12684598 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol CAS No. 94089-04-0](/img/structure/B12684598.png)
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol is a chemical compound with the molecular formula C10H18S and a molecular weight of 170.32 g/mol . It is a bicyclic thiol derivative, characterized by its unique structure and sulfur-containing functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with thiol reagents under specific conditions. One common method includes the use of thiolating agents in the presence of catalysts to introduce the thiol group into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying redox biology and thiol-based biochemical processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol exerts its effects involves its thiol group, which can participate in redox reactions and form disulfide bonds. These interactions can affect molecular targets and pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-thiol: A similar compound without the trimethyl groups.
2,2,3-Trimethylbicyclo[2.2.1]heptane: A related compound lacking the thiol group.
Uniqueness
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol is unique due to its specific combination of a bicyclic structure and a thiol functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
94089-04-0 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
2,3,3-trimethylbicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
DYSMZFZOVYDRLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(C)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



